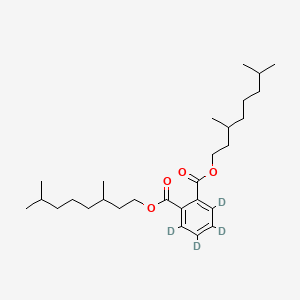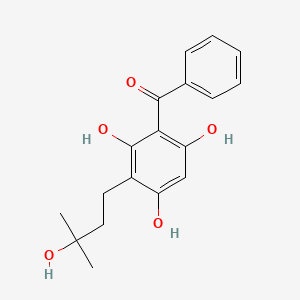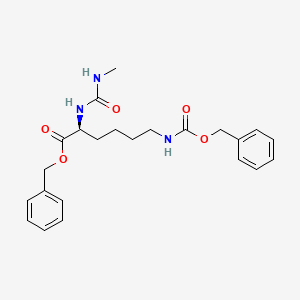
8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine is an antiviral compound with immense potential in the development of antiviral therapeutics . It is a derivative of 8-Oxo-2’-deoxyguanosine (O850250), a marker compound indicative of DNA damage associated with mutagenesis and carcinogenesis .
Molecular Structure Analysis
The molecular formula of 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine is C21H25N5O6, and its molecular weight is 443.46 . The SMILES string representation is CC©C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC4=CC=CC=C4 .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Benzyloxy-N2-isobutyryl-2’-deoxyguanosine include a melting point of ≥300 °C . The compound is solid at 20 °C .Scientific Research Applications
Synthesis and Reactivity of Related Compounds : A study discussed the synthesis of 8-Fluoro-N-2-isobutyryl-2′-deoxyguanosine, a compound similar to 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine. The research found that this compound is stable in certain conditions but labile under acidic conditions. It also noted challenges in incorporating the compound into oligonucleotides through solid-phase synthesis, suggesting a need for alternative N-protecting groups and modified synthesis conditions (Solodinin et al., 2020).
Applications in Biomarker Synthesis : Another study focused on the synthesis of 8-[18O]hydroxy-2′-deoxyguanosine, a derivative of 8-bromo-2′-deoxyguanosine. This process involved converting 8-bromo-2′-deoxyguanosine to 8-[18O]benzyloxy-2′-deoxyguanosine as an intermediate. This research is significant for applications in creating internal standards for biomarker determination, particularly in oxidative DNA damage studies (Hermanns et al., 1994).
Inhibition of G-tetrad Formation in Oligodeoxyribonucleotides : Research on 2'-deoxy-6-thioguanosine, a related compound, demonstrated its effectiveness in inhibiting the formation of G-tetrads in G-rich oligodeoxyribonucleotides. This facilitates triple-helix formation in potassium-containing buffers, important for applications in nucleic acid-based therapies and research (Rao et al., 1995).
Stability and Reactivity Studies : A study on isoguanine nucleosides, which are structurally related to 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine, provided insights into their substituent reactivity and tautomerism. This research aids in understanding the chemical behavior of these nucleosides, crucial for their application in various scientific studies (Seela et al., 1995).
Solid Phase Synthesis Applications : The use of N2-isobutyryl-N1,N2-bis(isobutyryloxy)ethylenedeoxyguanosine, a compound related to 8-Benzyloxy-N2-isobutyryl-2'-deoxyguanosine, in the solid-phase synthesis of oligodeoxyribonucleotides was explored. This study is relevant for the synthesis of DNA strands in research and therapeutic applications (Matsuzaki et al., 1987).
properties
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-phenylmethoxy-1H-purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O6/c1-11(2)18(29)24-20-23-17-16(19(30)25-20)22-21(31-10-12-6-4-3-5-7-12)26(17)15-8-13(28)14(9-27)32-15/h3-7,11,13-15,27-28H,8-10H2,1-2H3,(H2,23,24,25,29,30)/t13-,14+,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOYFYXCACQEQZ-RRFJBIMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)CO)O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721579 |
Source


|
| Record name | 8-(Benzyloxy)-2'-deoxy-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136859-75-1 |
Source


|
| Record name | 8-(Benzyloxy)-2'-deoxy-N-(2-methylpropanoyl)guanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

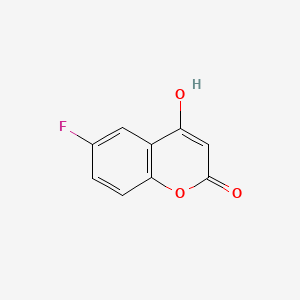
![3,3'-(Propane-1,3-diyl)bis(1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one)](/img/no-structure.png)


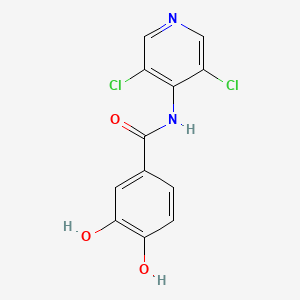


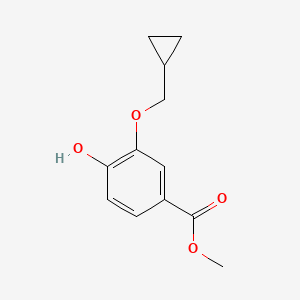
![1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene](/img/structure/B592598.png)

